![molecular formula C14H17N5O B7586822 (2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide is a chemical compound that has been studied in various scientific research fields. It is commonly known as MTRN, and it has shown potential in treating various diseases.
Mécanisme D'action
The mechanism of action of MTRN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, MTRN has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. In neuroscience, MTRN has been shown to inhibit the aggregation of beta-amyloid, which is a protein that forms plaques in the brains of Alzheimer's patients. In immunology, MTRN has been shown to modulate the activity of various immune cells, such as T cells and B cells.
Biochemical and Physiological Effects:
MTRN has been shown to have various biochemical and physiological effects, depending on the research field. In cancer research, MTRN has been shown to inhibit tumor growth and proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). In neuroscience, MTRN has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. In immunology, MTRN has been shown to modulate the immune response, reduce inflammation, and promote immune tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
MTRN has several advantages for lab experiments, such as its high purity and stability, low toxicity, and ease of synthesis. However, there are also some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for MTRN in different research fields.
Orientations Futures
There are several future directions for research on MTRN. In cancer research, future studies could focus on the development of MTRN-based therapies for different types of cancer, as well as the identification of biomarkers that could predict the response to MTRN treatment. In neuroscience, future studies could focus on the potential of MTRN to treat other neurodegenerative diseases, such as Parkinson's disease, and the mechanisms underlying its neuroprotective effects. In immunology, future studies could focus on the development of MTRN-based therapies for autoimmune diseases, such as multiple sclerosis, and the identification of the optimal dosage and administration route for MTRN in different disease models.
Conclusion:
In conclusion, MTRN is a chemical compound that has shown potential in various scientific research fields, including cancer research, neuroscience, and immunology. Its synthesis method is straightforward, and it has several advantages for lab experiments. MTRN's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Future research on MTRN could lead to the development of new therapies for different diseases and a better understanding of its mechanisms of action.
Méthodes De Synthèse
The synthesis method of MTRN involves the reaction between (2S)-pyrrolidine-2-carboxylic acid and 3-(4-methyl-1,2,4-triazol-3-yl)aniline. The reaction is carried out in the presence of a coupling agent, such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), and a base, such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
MTRN has been studied in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, MTRN has shown potential as an anti-cancer agent by inhibiting the growth and proliferation of cancer cells. In neuroscience, MTRN has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease. In immunology, MTRN has been studied for its potential in modulating the immune response, particularly in autoimmune diseases.
Propriétés
IUPAC Name |
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-19-9-16-18-13(19)10-4-2-5-11(8-10)17-14(20)12-6-3-7-15-12/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,17,20)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYYLCZABPXUJJ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)[C@@H]3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.